molecular formula C21H18N4O3 B5748046 1-(5H-dibenzo[b,f]azepin-5-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-ethanone

1-(5H-dibenzo[b,f]azepin-5-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-ethanone

Cat. No.: B5748046
M. Wt: 374.4 g/mol
InChI Key: ISFGQNQHEWZAAL-UHFFFAOYSA-N
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Description

1-(5H-dibenzo[b,f]azepin-5-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-ethanone is a complex organic compound that features a dibenzoazepine core linked to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5H-dibenzo[b,f]azepin-5-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-ethanone typically involves the following steps:

    Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving a biphenyl derivative and an amine under acidic conditions.

    Introduction of the Ethanone Group: The ethanone group is introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

    Attachment of the Pyrazole Moiety: The final step involves the coupling of the dibenzoazepine derivative with a pyrazole derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(5H-dibenzo[b,f]azepin-5-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitro group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(5H-dibenzo[b,f]azepin-5-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting neurological disorders.

    Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(5H-dibenzo[b,f]azepin-5-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone: Similar structure but lacks the pyrazole moiety.

    3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine: Contains a similar dibenzoazepine core but with different substituents.

Uniqueness

1-(5H-dibenzo[b,f]azepin-5-yl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-ethanone is unique due to the presence of both the dibenzoazepine and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a compound of significant interest.

Properties

IUPAC Name

1-benzo[b][1]benzazepin-11-yl-2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-14-21(25(27)28)15(2)23(22-14)13-20(26)24-18-9-5-3-7-16(18)11-12-17-8-4-6-10-19(17)24/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFGQNQHEWZAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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